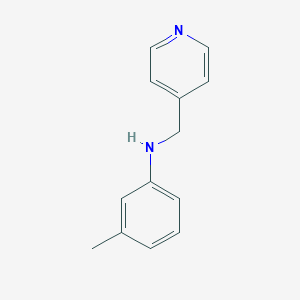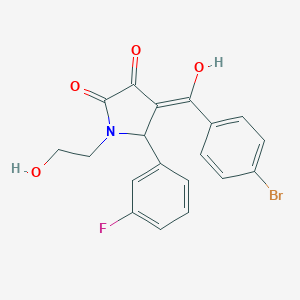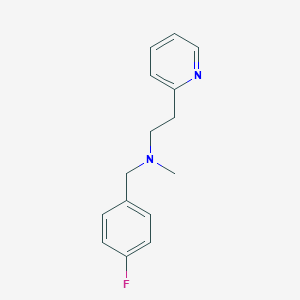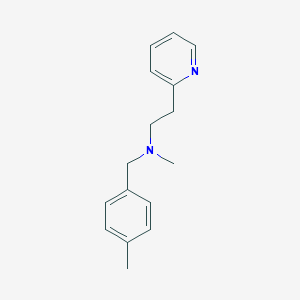
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPP is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide is not completely understood. However, it has been suggested that N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been found to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in mood regulation. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response. Additionally, N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has been found to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide is that its mechanism of action is not completely understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions related to N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide. One potential direction is to study its use as an antidepressant and anxiolytic agent in clinical trials. Another potential direction is to investigate its potential use as an antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to have potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use as an antidepressant and anxiolytic agent. Further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide involves a multi-step process that includes the reaction of 4-bromobenzylamine with 1-bromo-3-chloropropane to form 4-bromobenzyl-3-chloropropylamine. This intermediate product is then reacted with 4-methylpiperazine to yield N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide. The overall yield of N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide synthesis is around 60%.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has shown promising results in various scientific research applications. It has been found to have potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propriétés
Nom du produit |
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
|---|---|
Formule moléculaire |
C14H20BrN3O |
Poids moléculaire |
326.23 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H20BrN3O/c1-17-8-10-18(11-9-17)7-6-14(19)16-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H,16,19) |
Clé InChI |
KNMDEXHUHKFHES-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
SMILES canonique |
CN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br |
Solubilité |
48.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)





![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)
